L-Epinephrine (sulfate) L-Epinephrine (sulfate)
Brand Name: Vulcanchem
CAS No.: 21093-18-5; 77469-50-2
VCID: VC4309032
InChI: InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)
SMILES: CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O
Molecular Formula: C9H13NO6S
Molecular Weight: 263.26

L-Epinephrine (sulfate)

CAS No.: 21093-18-5; 77469-50-2

Cat. No.: VC4309032

Molecular Formula: C9H13NO6S

Molecular Weight: 263.26

* For research use only. Not for human or veterinary use.

L-Epinephrine (sulfate) - 21093-18-5; 77469-50-2

Specification

CAS No. 21093-18-5; 77469-50-2
Molecular Formula C9H13NO6S
Molecular Weight 263.26
IUPAC Name [2-hydroxy-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate
Standard InChI InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)
Standard InChI Key AELFRHHZGTVYGJ-UHFFFAOYSA-N
SMILES CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Synonyms

L-Epinephrine (sulfate), systematically named [2hydroxy4[1hydroxy2(methylamino)ethyl]phenyl][2-hydroxy-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate, is a chiral molecule with the sulfate group esterified to the hydroxyl group at the 4-position of the catechol ring . Its stereochemistry is defined by the (R)-configuration at the benzylic carbon, which is critical for binding adrenergic receptors. Synonyms include Epinephrine 4-O-sulfate ester and adrenaline sulphate, with CAS registry numbers 21093-18-5 and 85927-06-6 .

Physicochemical Properties

The compound’s molecular weight of 263.27 g/mol and polar sulfate group enhance its water solubility, making it suitable for nebulized and injectable formulations . Unlike non-sulfated epinephrine, the sulfate ester reduces susceptibility to enzymatic degradation by catechol-O-methyltransferase (COMT), prolonging its plasma half-life .

Pharmacological Profile and Mechanism of Action

Comparative Pharmacokinetics

Studies comparing sulfated and non-sulfated epinephrine reveal differences in bioavailability. For instance, nebulized L-epinephrine (sulfate) achieves peak plasma concentrations within 15–30 minutes, with a half-life of 2.5 hours, whereas non-sulfated epinephrine exhibits a shorter half-life of 1–2 minutes due to rapid COMT-mediated metabolism .

Table 1: Pharmacokinetic Parameters of L-Epinephrine (Sulfate) vs. Non-Sulfated Epinephrine

ParameterL-Epinephrine (Sulfate)Epinephrine Hydrochloride
Bioavailability (Nebulized)60–70%40–50%
Half-Life2.5 hours1–2 minutes
Protein Binding85%50%
Metabolic PathwaySulfatase EnzymesCOMT, MAO
Data synthesized from .

Clinical Applications and Efficacy Evidence

Management of Acute Asthma Exacerbations

Randomized trials demonstrate that nebulized L-epinephrine (sulfate) (3–6 mg) produces bronchodilation equivalent to salbutamol (2.5–5 mg) in adults with severe asthma . In a double-blind study (n=22n = 22), both agents increased peak expiratory flow (PEF) by 120–150 L/min within 30 minutes, though salbutamol showed a marginally faster onset (10 vs. 15 minutes) .

Use in Hypotension During Anesthesia

Intravenous L-epinephrine (sulfate) (10 mg bolus) effectively restores mean arterial pressure (MAP) in hypotensive patients under spinal anesthesia. A trial (n=53n = 53) reported a MAP increase from 60±1060 \pm 10 mmHg to 80±1380 \pm 13 mmHg within 2 minutes post-administration . Comparatively, phenylephrine (100–200 µg) achieved similar efficacy but with a higher incidence of reflex bradycardia .

Table 2: Clinical Outcomes of L-Epinephrine (Sulfate) in Selected Studies

Study (Year)PopulationInterventionOutcome (Mean ± SD)
Plint et al. (2000) Pediatric Asthma0.03 mL/kg nebulizedPEF Increase: 110 ± 40 L/min
Ngan Kee et al. (2001) Obstetric Anesthesia10 mg IVMAP Increase: 20 ± 8 mmHg
Zeggwagh et al. (2002) Adult Asthma6 mg/hr nebulizedPEF Increase: 150 ± 60 L/min

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